Cas no 318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-)

1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
-
- MDL: MFCD01314858
- インチ: 1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
- InChIKey: XBBGBDXUTAKEMG-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C)C=C2)C(C(NC)=O)=C(Cl)C=N1
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-2mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 2mg |
¥536.00 | 2024-08-02 | |
Key Organics Ltd | 5M-605S-100MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-10mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888214-1g |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Key Organics Ltd | 5M-605S-1MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 5M-605S-5MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
abcr | AB297417-100 mg |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |
318497-93-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB297417-100mg |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |
318497-93-7 | 100mg |
€283.50 | 2025-03-19 | ||
Key Organics Ltd | 5M-605S-10MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-50mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 50mg |
¥1292.00 | 2024-08-02 |
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-に関する追加情報
Introduction to 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- (CAS No. 318497-93-7)
The compound 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-, identified by its CAS number 318497-93-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazole class, a scaffold widely recognized for its biological activity and versatility in drug design. The structural features of this molecule, including the presence of a chloro substituent, a methyl group on the nitrogen atom, and a phenyl ring at the 1-position, contribute to its unique chemical properties and potential therapeutic applications.
Pyrazole derivatives have long been a subject of intense research due to their broad spectrum of biological activities. These compounds exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for the development of drugs targeting inflammatory diseases, infectious diseases, and cancer. The specific modification of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- with a chloro group at the 4-position and a methyl group on the nitrogen atom enhances its interaction with biological targets, potentially improving its efficacy and selectivity.
Recent studies have highlighted the importance of pyrazole-based compounds in medicinal chemistry. For instance, derivatives of pyrazole have been shown to inhibit Janus kinases (JAKs), which are involved in signal transduction pathways associated with inflammation and autoimmune diseases. The compound 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- has been investigated for its potential as a JAK inhibitor, demonstrating promising results in preclinical studies. These findings suggest that this compound could be a valuable asset in the treatment of conditions such as rheumatoid arthritis and psoriasis.
The chloro substituent in the molecule plays a crucial role in modulating its pharmacological properties. Chlorinated pyrazoles often exhibit enhanced binding affinity to biological targets due to the electron-withdrawing nature of chlorine, which can increase the compound's lipophilicity and metabolic stability. Additionally, the presence of a methyl group on the nitrogen atom can further enhance the compound's interactions with enzymes by influencing its electronic distribution and steric properties.
Moreover, the phenyl ring at the 1-position of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- contributes to its binding affinity by providing additional hydrophobic interactions with biological targets. This structural feature is particularly important in drug design, as it can improve the compound's ability to penetrate cell membranes and reach its target site effectively. The combination of these structural elements makes this compound a promising candidate for further development in pharmaceutical applications.
In vitro studies have shown that 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- exhibits significant inhibitory activity against various enzymes and receptors relevant to human health. For example, it has been demonstrated to inhibit COX-2 (cyclooxygenase-2), an enzyme involved in pain and inflammation. This inhibitory activity suggests that this compound could be effective in treating inflammatory conditions without causing significant side effects associated with non-selective COX inhibitors.
Another area of interest for this compound is its potential application in oncology. Pyrazole derivatives have been shown to exhibit anti-cancer properties by inhibiting key enzymes involved in cell proliferation and survival. Preclinical studies have indicated that 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- can induce apoptosis in cancer cells by targeting specific signaling pathways. These findings suggest that this compound could be developed into an anti-cancer drug or used in combination with existing therapies to enhance their effectiveness.
The synthesis of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the condensation of appropriate precursors under controlled conditions to form the pyrazole core structure. Subsequent functionalization steps are then performed to introduce the chloro group, methyl group on nitrogen, and phenyl ring at the desired positions.
The synthesis route must be carefully designed to minimize side reactions and maximize yield. This often involves using protecting groups to prevent unwanted reactions at sensitive sites within the molecule. Additionally, purification techniques such as column chromatography are employed to isolate the desired product from impurities.
Once synthesized, 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- undergoes rigorous characterization using spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound.
Evaluation of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- involves both in vitro and in vivo studies to assess its pharmacological properties and potential therapeutic applications. In vitro studies include enzyme inhibition assays, cell-based assays, and molecular docking studies to evaluate its interaction with biological targets. In vivo studies involve animal models to assess its efficacy and safety profile.
The pharmacokinetic properties of this compound are also carefully evaluated to determine its absorption, distribution, metabolism, excretion (ADME) profile. These studies provide important information about how the compound is processed by the body and help optimize dosing regimens for clinical use.
The potential therapeutic applications of 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- are broad and include treatments for inflammatory diseases, infectious diseases, cancer, and other conditions where pyrazole derivatives have demonstrated efficacy. Further research is needed to fully understand its mechanisms of action and potential side effects before it can be translated into clinical use.
In conclusion, 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl- (CAS No.), represents a significant advancement in pharmaceutical chemistry with promising applications in treating various human health conditions. Its unique structural features make it a valuable candidate for further development as a therapeutic agent.
318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-) Related Products
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
